REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.ClC(OC1C=CC=CC=1)=O>C(Cl)Cl.S(=O)(=O)(O)O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][NH:13][CH2:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1CN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted several times with dilute aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
ADDITION
|
Details
|
the mixture poured over ice
|
Type
|
EXTRACTION
|
Details
|
The resulting acidic mixture was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract of the basic solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.ClC(OC1C=CC=CC=1)=O>C(Cl)Cl.S(=O)(=O)(O)O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH:11]2[CH2:15][CH2:14][NH:13][CH2:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1CN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted several times with dilute aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
ADDITION
|
Details
|
the mixture poured over ice
|
Type
|
EXTRACTION
|
Details
|
The resulting acidic mixture was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract of the basic solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |